Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
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Overview
Description
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, aziridine, phosphinyl, and piperidyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester typically involves multiple steps. The process begins with the preparation of the aziridine and piperidyl components, followed by their combination with carbamic acid and phosphinyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow systems and automated monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: In this reaction, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
- Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-[(1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy]ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
101491-53-6 |
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Molecular Formula |
C19H37N4O4P |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1-methoxy-3,3,5,5-tetramethylpiperidin-4-yl) N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |
InChI |
InChI=1S/C19H37N4O4P/c1-16(2)10-21(26-9)11-17(3,4)14(16)27-15(24)20-28(25,22-12-18(22,5)6)23-13-19(23,7)8/h14H,10-13H2,1-9H3,(H,20,24,25) |
InChI Key |
SBWVKJUAHDOUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1OC(=O)NP(=O)(N2CC2(C)C)N3CC3(C)C)(C)C)OC)C |
Origin of Product |
United States |
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